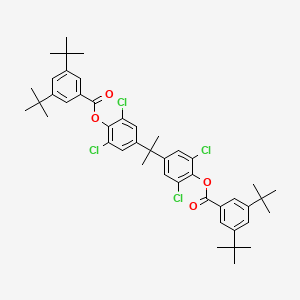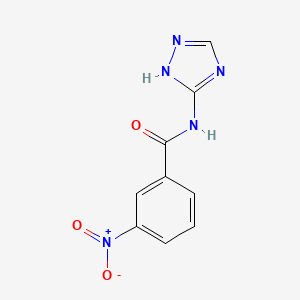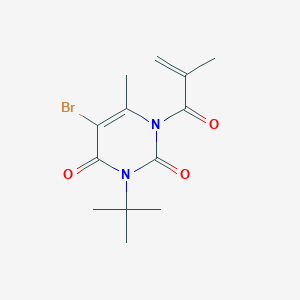![molecular formula C24H29N3O4S2 B3822075 4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE](/img/structure/B3822075.png)
4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE
Descripción general
Descripción
4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE is a complex organic compound with the molecular formula C24H29N3O4S2 and a molecular weight of 487.644 g/mol . This compound is part of a class of chemicals known as sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. Sulfonamides have a wide range of applications in medicinal chemistry, particularly as antibiotics.
Métodos De Preparación
The synthesis of 4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions to form the sulfonamide linkage . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it can be used to study the effects of sulfonamide compounds on cellular processes.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar compounds to 4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE include other sulfonamide derivatives such as:
- 4-METHYL-N-{2-[(4-METHYLPHENYL)SULFONYLSULFONYL]AMINO}ETHYL)AMINO]ETHYL}BENZENESULFONAMIDE
- Benzenesulfonamide,4-methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
4-methyl-N-[2-[N-[2-[(4-methylphenyl)sulfonylamino]ethyl]anilino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-20-8-12-23(13-9-20)32(28,29)25-16-18-27(22-6-4-3-5-7-22)19-17-26-33(30,31)24-14-10-21(2)11-15-24/h3-15,25-26H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBSLHBGSBYXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B3821995.png)

![4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE](/img/structure/B3822008.png)

![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)
![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)

![1-[4-(dimethylamino)-6-[(E)-2-(furan-2-yl)ethenyl]-1,3,5-triazin-2-yl]-3-naphthalen-1-ylurea](/img/structure/B3822040.png)

![4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B3822048.png)
![2-[(2-carboxyphenyl)thio]-5-({3-[4-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)benzoic acid](/img/structure/B3822053.png)



